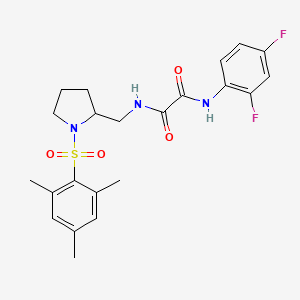

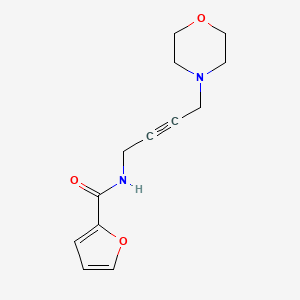

N-(4-吗啉丁-2-炔-1-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide” is a chemical compound. It is related to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N, followed by arylation using triphenylphosphine palladium as a catalyst and K3PO4 as a base .科学研究应用

合成与表征

N-(4-吗啉丁-2-炔-1-基)呋喃-2-甲酰胺及相关化合物已通过多种技术合成并表征。例如,相关吗啉和呋喃甲酰胺衍生物的合成涉及确保高纯度和产率的程序,表明缺乏副反应 (Velupillai、Shingare 和 Mane,2015)。另一项研究重点关注使用一锅 Ugi 多组分反应合成和表征吗啉-2-酮衍生物,展示了一种创建新型 3-取代吗啉-2-酮-5-甲酰胺衍生物的有效方法 (Kim 等人,2001)。

缓蚀

研究发现,与 N-(4-吗啉丁-2-炔-1-基)呋喃-2-甲酰胺结构相似的化合物可以作为有效的缓蚀剂。例如,一项研究证明了曼尼希碱基衍生物在 HCl 介质中对黄铜的缓蚀效率,表明在保护金属免受腐蚀方面具有潜在应用 (Zulfareen 等人,2016)。

生物学评估

已经评估了 N-(4-吗啉丁-2-炔-1-基)呋喃-2-甲酰胺的一些衍生物的生物活性。例如,合成了一系列新型 N-(4-吗啉-3-氟苯基)-N-(呋喃-2-基甲基)-2-取代苯氧基丙酰胺衍生物,并检查了它们的抗菌和抗真菌活性,其中一些显示出有希望的结果 (Velupillai 等人,2015)。

药物应用

已经探索了类似于 N-(4-吗啉丁-2-炔-1-基)呋喃-2-甲酰胺的化合物的潜在药物应用,特别是在抗菌活性的背景下。一项研究合成了呋喃甲酰胺衍生物作为致命 H5N1 甲型流感病毒的新型抑制剂,为开发抗病毒剂提供了一个新的支架 (Yongshi 等人,2017)。

酶促聚合

对传统聚合物的可持续替代品的探索导致了呋喃-2,5-二甲酸基呋喃脂族聚酰胺的酶促聚合,作为高性能材料应用。这种方法提供了一种生产具有商业利益的材料的环保方法,表明了潜在的工业应用 (Jiang 等人,2015)。

作用机制

Target of Action

Similar compounds have been found to interact withMitogen-activated protein kinase 10 , which plays a crucial role in various cellular processes such as proliferation, differentiation, migration, and programmed cell death .

Mode of Action

Based on the structure and the known targets of similar compounds, it can be hypothesized that it may interact with its target protein, leading to changes in the protein’s function and subsequently affecting cellular processes .

Biochemical Pathways

Given its potential interaction with mitogen-activated protein kinase 10, it may influence pathways related to cell growth, differentiation, and apoptosis .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination from the body .

Result of Action

Based on its potential interaction with mitogen-activated protein kinase 10, it may influence cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

属性

IUPAC Name |

N-(4-morpholin-4-ylbut-2-ynyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(12-4-3-9-18-12)14-5-1-2-6-15-7-10-17-11-8-15/h3-4,9H,5-8,10-11H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMVFTOKQFMNCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2999134.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2999145.png)

![N-(2,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2999147.png)

![1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2999149.png)

![ethyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999151.png)

![N-Methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyridazin-3-yl)azetidin-3-amine](/img/structure/B2999155.png)